molecular formula C26H32N2O4 B7046728 tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate

tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate

Cat. No.: B7046728
M. Wt: 436.5 g/mol
InChI Key: MQIQCLBCUHBDRL-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)32-25(30)28-18-14-12-17(13-15-18)27-24(29)31-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIQCLBCUHBDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate typically involves multiple steps, starting with the reaction of 9H-fluoren-9-ylmethanol with chloroformate to form the corresponding carbamate derivative. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of peptide coupling agents and protecting groups for amino acids.

Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities. Its ability to act as a fluorescent probe makes it valuable in imaging and diagnostic applications.

Industry: In the industrial sector, it is used in the manufacture of advanced materials and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to form stable complexes with metal ions and its role as a ligand in catalytic processes are key factors in its mechanism of action.

Comparison with Similar Compounds

  • Fmoc-Asp-OtBu: Similar in structure and used in peptide synthesis.

  • Fmoc-Glu-OtBu: Another derivative used in organic synthesis.

  • Fmoc-L-Aspartic Acid: A closely related compound with applications in biochemistry.

Uniqueness: Tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various fields. Its versatility and unique properties make it a valuable compound in both research and industrial applications.

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